4-((1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-[[1-[2-(3-ethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-3-16-5-4-6-19(13-16)27-21(30)15-28-20-11-12-34-22(20)24(32)29(25(28)33)14-17-7-9-18(10-8-17)23(31)26-2/h4-6,11-13,17-18H,3,7-10,14-15H2,1-2H3,(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXSUICLDFDAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as 4-((1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by:
- Molecular Formula: C27H33N3O4S
- Molecular Weight: 495.6 g/mol
- Structural Components: It includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. For instance, compounds in this class are often synthesized from 5-substituted thiophenes and various amines through a series of condensation and cyclization reactions .
Antitumor Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines:
- IC50 Values: Compounds derived from thieno[3,2-d]pyrimidine structures have shown IC50 values ranging from 4.7 to 334 nM against human tumor cells expressing folate receptors (FRs) .
- Mechanism of Action: The antitumor activity is attributed to the dual inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase, which are critical enzymes in nucleotide biosynthesis .
Selectivity and Toxicity
The selectivity of these compounds towards FR-expressing cells suggests that they may minimize toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Case Studies
Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Yong et al. (2018): This study synthesized a series of derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The most potent compound exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells .
- Elmongy et al. (2022): This research focused on the inhibitory activity against non-small cell lung cancer and breast cancer cells, reporting inhibition rates between 43% to 87% depending on the derivative tested .
Data Tables
| Compound Name | IC50 (nM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound I | 4.7 | KB Cells | Dual enzyme inhibition |
| Compound II | 334 | IGROV1 | Dual enzyme inhibition |
| Compound III | 27.6 | MDA-MB-231 | Folate receptor targeting |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thienopyrimidine cores exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thienopyrimidine showed promising results against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its structural components suggest potential activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes findings from a study where the compound was tested against common pathogens, showing effective inhibition at relatively low concentrations .
Enzyme Inhibition
Another significant application of this compound is in enzyme inhibition, particularly targeting kinases involved in cancer progression.
Case Study : In vitro assays have shown that the compound inhibits specific kinases associated with cancer cell signaling pathways, leading to reduced cell migration and invasion .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this compound, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the thieno[3,2-d]pyrimidine core. Critical steps include:
- Amide bond formation : Use coupling agents like HBTU or HATU with DIPEA/NMM in DMF or acetonitrile (70–80% yields) .
- Cyclohexane ring substitution : Alkylation or nucleophilic substitution under inert atmospheres (argon/nitrogen) at 60–80°C .
- Purification : Reverse-phase HPLC (≥90% purity) and recrystallization from methanol/water mixtures .
Q. How is the compound characterized structurally, and what analytical techniques validate its identity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methylene groups at δ 3.2–4.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HRMS : Confirms molecular weight (e.g., m/z 500–600 range) with <5 ppm error .
- HPLC : Monitors purity using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or cyclohexane moieties) affect biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs with variations in the 3-ethylphenyl or N-methylcyclohexane groups. For example:
| Substituent | Activity Trend (IC50) | Source |
|---|---|---|
| 3-Ethylphenyl | Enhanced enzyme inhibition (IC50 = 0.8 μM) vs. 3-methoxyphenyl (IC50 = 2.1 μM) . | |
| N-Methylcyclohexane | Improved solubility (LogP = 2.5) vs. unsubstituted cyclohexane (LogP = 3.8) . |
- Computational Modeling : Use docking (AutoDock Vina) to predict binding affinities to targets like kinases .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis via flow cytometry) .
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., KNIME workflows) to identify outliers .
Q. How can reaction by-products during synthesis be minimized, and what mechanistic insights guide this optimization?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify intermediates (e.g., over-alkylated derivatives) .
- Condition Optimization :
- Temperature : Lower temperatures (40–50°C) reduce side reactions in amide couplings .
- Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation steps (yield improvement from 65% to 82%) .
Critical Analysis of Evidence
- Contradictions : Variability in reported IC50 values (e.g., kinase inhibition) may stem from assay conditions (ATP concentration, cell line differences) .
- Gaps : Limited data on metabolic stability or in vivo pharmacokinetics. Future work should integrate microsomal assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
